塩化バリウム

説明

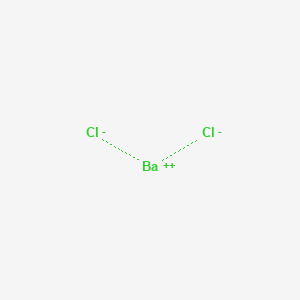

Barium chloride is an inorganic compound with the chemical formula BaCl₂. It is one of the most common water-soluble salts of barium. This compound appears as a white powder or colorless crystals and is highly toxic. Barium chloride is known for imparting a yellow-green coloration to a flame .

作用機序

塩化バリウムは、主にカリウムチャネルの阻害を通じてその効果を発揮し、筋繊維の脱分極につながります。 この脱分極は、カルシウムイオンの流入を引き起こし、筋収縮とそれに続くタンパク質分解をもたらします . この化合物は、運動神経と毛細血管ネットワークも破壊し、筋肉の完全性をさらに損なう .

6. 類似の化合物との比較

塩化バリウムは、他のバリウム塩と比較できます。

- フッ化バリウム (BaF₂)

- 臭化バリウム (BaBr₂)

- ヨウ化バリウム (BaI₂)

独自性:

- 溶解度: 塩化バリウムは、他のいくつかのバリウム塩とは異なり、水に非常に溶解します。

- 毒性: これは非常に有毒であり、重度の筋収縮を引き起こす可能性があり、特定の生物学的調査で有用です .

塩化バリウムは、その独特の特性とさまざまな分野における幅広い用途により際立っています。

科学的研究の応用

Barium chloride has several applications in scientific research:

Chemistry: Used as a reagent for the gravimetric determination of sulfates.

Biology: Employed as a model for muscle injury studies due to its ability to induce muscle contractions.

Medicine: Utilized in the development of bioabsorbable sutures by reacting with alginate molecules.

Industry: Used in wastewater treatment, brine purification, and the production of stabilizers and polymers.

生化学分析

Biochemical Properties

Barium chloride is a strong electrolyte and is used as a cathode material in electroplating . It is known to interact with various enzymes and proteins. For example, it has been shown to cause significant declines in glutathione peroxidase, catalase, superoxide dismutase, and urea levels, with significant elevations in malondialdehyde, lactate dehydrogenase, and creatine kinase levels .

Cellular Effects

Barium chloride has been found to have significant effects on various types of cells and cellular processes. It can cause normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of barium salts in the soft tissues . It also causes depolarization of the sarcolemma, leading to calcium overload, proteolysis, and membrane rupture .

Molecular Mechanism

Barium chloride molecules feature an ionic bond between barium cations and chloride anions . Barium is a metal that exhibits an oxidation state of +2 in this ionic salt whereas chlorine is a non-metal which exhibits an oxidation state of -1 in barium chloride .

Temporal Effects in Laboratory Settings

The effects of barium chloride can change over time in laboratory settings. For example, barium chloride has been shown to cause antioxidant enzymes exhaustion and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of barium salts in the soft tissues .

Dosage Effects in Animal Models

In animal models, the effects of barium chloride can vary with different dosages. For example, in a study on rats, it was found that barium chloride caused mortalities, antioxidant enzymes exhaustion, and a sort of normocytic normochromic anemia, as well as marked disturbances in cardiac, hepatic, and renal functions due to the accumulation of barium salts in the soft tissues .

Metabolic Pathways

It is known that barium chloride can cause significant changes in the levels of various metabolites, including adenosine and cGMP .

Transport and Distribution

Barium chloride is soluble in water and methanol . It is transported and distributed within cells and tissues through these solvents. The specific transporters or binding proteins that barium chloride interacts with are not well known.

Subcellular Localization

It is known that barium chloride can cause significant changes in the localization of various proteins and other biomolecules within cells .

準備方法

合成経路と反応条件: 塩化バリウムは、さまざまな方法で合成できます。

水酸化バリウムまたは炭酸バリウムとの反応: 水酸化バリウムまたは炭酸バリウムは、塩酸と反応して塩化バリウムと水または二酸化炭素を生成します.

バリウム金属との直接反応: バリウム金属は、塩素ガスと反応して塩化バリウムを形成します.

工業生産方法: 工業規模では、塩化バリウムは硫酸バリウムからの2段階プロセスによって生成されます :

硫酸バリウムの還元: 硫酸バリウムは、炭素と加熱されて硫化バリウムと一酸化炭素を生成します。

塩酸との反応: 硫化バリウムは、塩酸と反応して塩化バリウムと硫化水素を生成します。

化学反応の分析

塩化バリウムは、さまざまな種類の化学反応を起こします。

一般的な試薬と条件:

塩酸: 水酸化バリウムまたは炭酸バリウムから塩化バリウムを合成するために使用されます。

硫酸ナトリウム: 硫酸バリウムを形成するために複分解反応に使用されます。

主要な生成物:

硫酸バリウム: 塩化バリウムと硫酸ナトリウムの反応から生成されます。

硫化水素: 硫化バリウムからの塩化バリウムの工業生産中に生成されます。

4. 科学研究への応用

塩化バリウムは、科学研究でいくつかの用途があります。

類似化合物との比較

Barium chloride can be compared with other barium salts:

- Barium Fluoride (BaF₂)

- Barium Bromide (BaBr₂)

- Barium Iodide (BaI₂)

Uniqueness:

- Solubility: Barium chloride is highly soluble in water, unlike some other barium salts.

- Toxicity: It is highly toxic and can cause severe muscle contractions, making it useful in specific biological studies .

Barium chloride stands out due to its unique properties and wide range of applications in various fields.

生物活性

Barium chloride (BaCl2) is a soluble salt of barium that has garnered attention due to its significant biological activity, particularly its toxicity and effects on various physiological systems. This article explores the biological activity of barium chloride through a review of case studies, experimental research, and relevant findings from diverse sources.

Toxicological Profile

Barium chloride is known for its toxic effects on humans and animals. The primary mechanism of toxicity is attributed to the barium ion (Ba²⁺), which disrupts normal physiological functions. Studies have demonstrated that exposure to barium chloride can lead to severe health complications, including hypokalemia (low potassium levels), gastrointestinal distress, and cardiovascular issues.

Key Toxicological Findings

- Acute Toxicity : Research indicates that the lethal dose (LD50) for barium chloride in rats ranges between 132 mg/kg and 277 mg/kg. Significant increases in mortality were observed at doses of 200 mg/kg/day over 90 days, with chronic exposure leading to nephropathy in mice at 160 mg/kg/day .

- Chronic Effects : Long-term studies showed no increased incidence of tumors but did reveal dose-related changes in organ weights and some non-specific pathological findings, such as fatty changes in the liver .

Case Report: Acute Severe Barium Chloride Poisoning

A notable case involved a patient who ingested approximately 3.0 g of barium chloride in a suicide attempt. The patient exhibited severe symptoms including nausea, vomiting, dizziness, and profound hypokalemia (K+ level at 1.7 mmol/L). Cardiac monitoring revealed significant arrhythmias, necessitating immediate potassium supplementation and intensive medical care. The patient eventually stabilized after treatment .

Fatal Poisoning Cases

A review of four fatal cases of barium chloride poisoning highlighted severe gastrointestinal symptoms and hypokalemia leading to muscle weakness and cardiac arrhythmias. Autopsies revealed common findings such as subendocardial hemorrhage and degenerative changes in renal tubules, underscoring the compound's lethal potential .

Experimental Studies on Biological Activity

Research on the effects of barium chloride on aquatic life has provided insights into its ecological impact:

- Study on Freshwater Fish (Cirrhinus mrigala) : Exposure to barium chloride at a concentration of 1.2 ppm resulted in increased serum levels of lactate dehydrogenase (LDH), aspartate transaminase (AST), and alanine transaminase (ALT), indicating liver damage. Additionally, there was a significant increase in brain glutamate levels, suggesting neurotoxic effects .

Summary of Physiological Effects

| Parameter | Control Group | BaCl2 Treated Group |

|---|---|---|

| Serum LDH (IU/L) | 15.19 ± 0.45 | 20.54 ± 1.18* |

| Serum AST (IU/L) | 23.62 ± 1.19 | 27.95 ± 1.05* |

| Serum ALT (IU/L) | 25.95 ± 0.35 | 28.53 ± 1.22* |

| Brain Glutamate Concentration | Baseline | Elevated |

(*Significant difference at P < 0.05)

The toxicological effects of barium chloride can be attributed to several mechanisms:

- Electrophysiological Disruption : Barium ions interfere with potassium channels, leading to hypokalemia and associated cardiac arrhythmias.

- Oxidative Stress : Exposure induces oxidative stress characterized by decreased activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), alongside increased malondialdehyde (MDA) levels indicating lipid peroxidation .

特性

IUPAC Name |

barium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2ClH/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIHJSXYQDMJHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cl-].[Cl-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCl2 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10326-27-9 (dihydrate) | |

| Record name | Barium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Barium chloride appears as white crystals. A salt arising from the direct reaction of barium and chlorine. Toxic by ingestion. (NTP, 1992), Dry Powder, Liquid; NKRA, Colorless solid; [Hawley] White solid; [HSDB] White odorless solid; Soluble in water; [MSDSonline], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride (BaCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

2840 °F at 760 mmHg (NTP, 1992), 1560 °C | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

38 % (NIOSH, 2023), 37.0 g/100 g water at 25 °C, Solubility in water as weight %: 24%, 0 °C; 26.3%, 20 °C; 28.9%, 40 °C; 31.7%, 60 °C; 34.4%, 80 °C, 26.2%, 100 °C, Practically insoluble in ethanol, Solubility in water, g/100ml: 36 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

3.856 (NTP, 1992) - Denser than water; will sink, 3.9 g/cu cm, 3.9 g/cm³ | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Low (NIOSH, 2023), Essentially zero | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Barium chloride found use in medicine because of its digitalis-like activity on the heart muscle and its neural transmission system. Its effect are tonic contractions of the muscles (heart, uterus)., Barium stimulates striated, cardiac, and smooth muscle, regardless of innervation. It is antagonistic to all muscle depressants, no matter whether they act primarily on nerve or muscle. Initial stimulation of contraction leads to vasoconstriction through direct action on arterial muscle, peristalsis through action on smooth muscle, tremors and cramps through action on the skeletal muscles, and various arrhythmias through action on the heart. If the dose is sufficient, stimulation is followed by weakness and eventually by paralysis of the different kinds of muscle. Some effects such as hypertension, violent tremors, and convulsions are uncommon following ingestion of barium carbonate. They are more likely to follow absorption of more soluble barium compounds. If death does occur, it is caused by failure of muscular contraction leading to respiratory failure or cardiovascular collapse., Accidental or intentional ingestion of soluble barium salts (e.g., barium carbonate, barium chloride) produces hypokalemia and acute hypertension. Systemic effects of acute barium toxicity include vomiting, diarrhea, cardiac arrhythmia, muscular paralysis, and death. The acute pathophysiological effects of barium are linked with two modes of action: direct muscular stimulation (skeletal, cardiac, and smooth), and hypokalemia. The latter effect is associated with the ability of the barium ion to block potassium (K+) channels and interfere with passive K+ diffusion. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White orthorhombic crystals, White solid | |

CAS No. |

10361-37-2 | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barium chloride (BaCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CQ8583B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1764 to 1765 °F transition to cubic crystals at 1697 °F (NTP, 1992), 961 °C, 960 °C | |

| Record name | BARIUM CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19846 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Barium chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2633 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0614 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。